molecular formula C15H12N2O5 B14423221 4-Nitrophenyl 3-acetamidobenzoate CAS No. 86405-19-8

4-Nitrophenyl 3-acetamidobenzoate

Cat. No.: B14423221
CAS No.: 86405-19-8
M. Wt: 300.27 g/mol
InChI Key: WSJLWGBDMVVKIR-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-acetamidobenzoate is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitrophenyl group and an acetamidobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-acetamidobenzoate typically involves the esterification of 4-nitrophenol with 3-acetamidobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 3-acetamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) are used under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

4-Nitrophenyl 3-acetamidobenzoate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is utilized in enzyme assays to study the activity of esterases and amidases.

    Medicine: It serves as a model compound in drug development and pharmacological studies.

    Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 3-acetamidobenzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The acetamidobenzoate moiety can interact with enzymes and proteins, influencing their activity and function. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological molecules.

Comparison with Similar Compounds

    4-Nitrophenol: A precursor in the synthesis of 4-Nitrophenyl 3-acetamidobenzoate.

    3-Acetamidobenzoic Acid: Another precursor used in the synthesis.

    4-Nitrophenyl Acetate: A related compound used in enzyme assays.

Uniqueness: this compound is unique due to its combined structural features of both nitrophenyl and acetamidobenzoate groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.

Properties

CAS No.

86405-19-8

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

(4-nitrophenyl) 3-acetamidobenzoate

InChI

InChI=1S/C15H12N2O5/c1-10(18)16-12-4-2-3-11(9-12)15(19)22-14-7-5-13(6-8-14)17(20)21/h2-9H,1H3,(H,16,18)

InChI Key

WSJLWGBDMVVKIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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